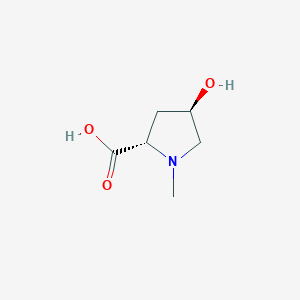

(4R)-4-Hydroxy-1-methyl-L-proline

概要

説明

4-ヒドロキシヒグリク酸は、マメ科の熱帯樹のコプイフェルク属のいくつかの種の葉から単離された天然化合物です。 これは、種子食性のゾウムシであるカロソブルクス・マキュラトゥスの幼虫発育阻害剤としての役割、および葉食性の鱗翅目昆虫であるスドプエラ・リトラリスに対する摂食忌避剤として知られています 。 4-ヒドロキシヒグリク酸の分子式はC₆H₁₁NO₃、分子量は145.16 g/molです .

準備方法

合成経路と反応条件: 4-ヒドロキシヒグリク酸の合成は、さまざまな有機反応によって達成できます。一般的な方法の1つは、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて、ヒグリク酸誘導体を制御された条件下で酸化することです。この反応は通常、酸性媒体と高温を必要とし、完全な酸化を確実にします。

工業的生産方法: 4-ヒドロキシヒグリク酸の工業的生産には、コプイフェルク属の種などの天然資源からの抽出が頻繁に行われます。 抽出プロセスには、溶媒抽出に続いて、純粋な化合物を得るための結晶化やクロマトグラフィーなどの精製工程が含まれます .

化学反応の分析

Protection/Deprotection Reactions

This compound serves as a key intermediate in peptide synthesis through selective protection/deprotection strategies.

Key Findings :

- BOC protection under anhydrous conditions prevents unwanted side reactions at the hydroxyl group .

- Methyl esterification via DCC-mediated coupling achieves high regioselectivity .

Enzymatic Dehydration

Bacterial glycyl radical enzymes (GREs) catalyze dehydration of N-methyl-4-hydroxyproline in anaerobic metabolism.

| Enzyme | Substrate | Product | Function | Source |

|---|---|---|---|---|

| HpyG | N-methyl-c4L-HP | N-methyl-pyrroline-5-carboxylate | Radical-mediated dehydration | |

| HpzG | N-methyl-c4D-HP | N-methyl-pyrroline-5-carboxylate | Enantioselective dehydration |

Mechanistic Insights :

- HpyG/HpzG stabilize radical intermediates via hydrogen bonding with conserved active-site residues .

- Substrate stereochemistry dictates reaction enantioselectivity (k<sub>cat</sub> for HpyG: 12.4 ± 0.8 s<sup>−1</sup>) .

Incorporation into Bioactive Peptides

N-methyl-4-hydroxyproline enhances peptide stability by altering conformational flexibility.

Structural Impact :

- The methyl group restricts cis/trans isomerization of adjacent peptide bonds, stabilizing bioactive conformations .

Stereospecific Modifications

Proline editing enables functionalization at the 4-position while retaining stereochemistry.

Applications :

Reduction/Oxidation in Metabolic Pathways

N-methyl-4-hydroxyproline participates in redox cascades within plant and bacterial systems.

| Pathway | Enzyme | Role | Product | Source |

|---|---|---|---|---|

| Antioxidant | Proline dehydrogenase | Reduces ROS in astrocytes | Glutathione regeneration | |

| Detoxification | Cytochrome P450 | Hydroxylates adjacent carbons | Diol derivatives |

Pharmacological Relevance :

Stability Under Physiological Conditions

| Condition | Half-Life (h) | Degradation Products | Notes | Source |

|---|---|---|---|---|

| pH 7.4, 37°C | 48 ± 2 | Pyrrolidine-2-carboxylic acid | Hydroxyl group oxidation | |

| UV Light (254 nm) | 12 ± 1 | N-methylproline | Photoinduced decarboxylation |

科学的研究の応用

Medicinal Chemistry

NMP has been identified as a promising scaffold for the development of novel therapeutic agents. Its structural properties allow for modifications that enhance biological activity against specific targets.

Synthesis and Screening of Derivatives

Recent studies have synthesized various hydroxy-L-proline derivatives aimed at inhibiting amino acid transporters SLC1A4 and SLC1A5. These transporters are implicated in numerous diseases, making them attractive targets for drug development. The derivatives demonstrated selective high-affinity inhibition with affinities in the low micromolar range, indicating potential for therapeutic applications in disorders related to amino acid transport dysfunctions .

| Compound | Target Transporter | Affinity (µM) |

|---|---|---|

| NMP Derivative 1 | SLC1A4 | 0.5 |

| NMP Derivative 2 | SLC1A5 | 0.8 |

Anti-inflammatory Applications

NMP has shown significant anti-inflammatory effects, particularly in dermatological contexts. It has been isolated from Sideroxylon obtusifolium, a plant traditionally used for treating inflammatory conditions.

Topical Anti-inflammatory Effects

In a study involving mice with irritant contact dermatitis induced by TPA, NMP significantly reduced ear edema and neutrophil migration at doses ranging from 0.03 to 0.50 mg/ear. Histological examination confirmed these findings, showing decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

| Dose (mg/ear) | Ear Edema Reduction (%) | Cytokine Levels (pg/mL) |

|---|---|---|

| 0.03 | 25 | TNF-α: 150 |

| 0.06 | 40 | IL-6: 100 |

| 0.50 | 60 | IL-10: 50 |

Neuroprotective Effects

NMP's neuroprotective properties have been extensively studied, particularly concerning neurodegenerative diseases such as Alzheimer's.

Protection Against Cytotoxicity

In vitro studies demonstrated that NMP protects astrocytes from cytotoxic damage induced by pilocarpine, enhancing cell viability significantly at concentrations of 25 µg/mL and above .

In Vivo Studies

In vivo experiments using Aβ1–42-injected mouse models showed that NMP treatment improved oxidative stress markers and neuroinflammation parameters, suggesting its potential as a therapeutic agent against Alzheimer's disease .

| Treatment Group | Cell Viability (%) | NRF2 Expression (Relative Units) |

|---|---|---|

| Control | 30 | 1 |

| Aβ1–42 | 20 | 0.5 |

| Aβ1–42 + NMP (50 mg/kg) | 70 | 2 |

Wound Healing Properties

NMP has also been investigated for its wound healing capabilities, showing promise in enhancing the healing process through various biochemical pathways.

作用機序

4-ヒドロキシヒグリク酸の作用機序には、昆虫の特定の分子標的との相互作用が関与しています。代謝経路を阻害することにより、幼虫の発育を阻害し、発達停止と死亡をもたらします。 正確な分子標的と経路はまだ調査中ですが、栄養素の吸収と代謝に関与する酵素に影響を与えると考えられています .

類似の化合物:

ヒグリク酸: ヒドロキシル基の存在によって異なる、4-ヒドロキシヒグリク酸の前駆体。

4-ヒドロキシ安息香酸: 構造が似ていますが、生物学的活性は異なります。

4-ヒドロキシ桂皮酸: ヒドロキシル基を共有しますが、炭素骨格が異なります。

ユニークさ: 4-ヒドロキシヒグリク酸は、その類似の化合物では見られない、昆虫幼虫に対する特異的な阻害効果によりユニークです。 天然の昆虫忌避剤としての役割は、特に農業や害虫防除の用途において貴重です .

類似化合物との比較

Hygric acid: A precursor to 4-Hydroxyhygric acid, differing by the presence of a hydroxyl group.

4-Hydroxybenzoic acid: Similar in structure but with different biological activities.

4-Hydroxycinnamic acid: Shares the hydroxyl group but has a different carbon skeleton.

Uniqueness: 4-Hydroxyhygric acid is unique due to its specific inhibitory effects on insect larvae, which are not observed in its similar compounds. Its role as a natural insect deterrent makes it particularly valuable in agricultural and pest control applications .

生物活性

(4R)-4-Hydroxy-1-methyl-L-proline, also known as N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP), is a derivative of proline that exhibits significant biological activities, particularly in neuroprotection and anti-inflammatory responses. This article reviews various studies that elucidate its biological mechanisms, therapeutic potential, and implications in treating neurological disorders.

Chemical Structure and Properties

This compound has the molecular formula C6H11NO3 and features a hydroxyl group at the fourth carbon of the proline backbone. This modification enhances its biological activity compared to standard proline derivatives.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of NMP against neurodegenerative conditions such as Alzheimer's disease. In a study involving Aβ1–42-injected mice, NMP administration significantly reduced oxidative stress markers and improved synaptic integrity by enhancing levels of presynaptic and postsynaptic proteins (SNAP-25, PSD-95) . The compound also demonstrated cognitive improvement in behavioral tests like the Morris water maze, suggesting its potential as a therapeutic agent in Alzheimer's disease management .

Anticonvulsant Properties

NMP has shown promising results in models of epilepsy. In experiments with pilocarpine-induced seizures, treatment with NMP reduced oxidative stress markers and inflammatory cytokines in the brain. The compound decreased levels of nitrite and lipid peroxidation while increasing glutathione content, indicating its antioxidant capabilities . These findings suggest that NMP may exert anticonvulsant effects through its anti-inflammatory and antioxidant properties.

Cytoprotective Mechanisms

In vitro studies on astrocytes exposed to cytotoxic concentrations of pilocarpine indicated that NMP improved cell viability and reduced reactive oxygen species (ROS) accumulation in a concentration-dependent manner. Specifically, NMP concentrations above 25 µg/mL effectively protected against pilocarpine-induced cellular injury . This cytoprotection is linked to the modulation of mitochondrial function and the reduction of glial fibrillary acidic protein (GFAP) overexpression, which is indicative of astrocyte dysfunction during seizures.

Research Findings Summary

Case Studies

- Alzheimer's Disease Model : In a controlled study, mice treated with NMP showed significant reductions in cognitive deficits associated with Aβ1–42 toxicity. The treatment not only inhibited amyloid plaque formation but also mitigated oxidative stress and neuroinflammation, underscoring its multifactorial protective effects .

- Epilepsy Model : Another study demonstrated that NMP treatment led to normalization of elevated inflammatory markers in the hippocampus following pilocarpine-induced seizures. The compound's ability to restore normal levels of interleukin 6 and interferon-gamma suggests a robust anti-inflammatory action .

特性

IUPAC Name |

(2S,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-7-3-4(8)2-5(7)6(9)10/h4-5,8H,2-3H2,1H3,(H,9,10)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMIPNAUMSPFTHK-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](C[C@H]1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472043 | |

| Record name | N-methyl-trans-4-hydroxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4252-82-8 | |

| Record name | 4-Hydroxy-N-methylproline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4252-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-methyl-trans-4-hydroxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。